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Compound of Interest

Compound Name: 4'-Chlorobiphenyl-2-carbaldehyde

Cat. No.: B042730 Get Quote

Introduction

4'-Chlorobiphenyl-2-carbaldehyde, with the CAS number 153850-83-0 and molecular

formula C₁₃H₉ClO, is a key intermediate in the synthesis of various organic compounds,

including pharmaceuticals and agrochemicals. Notably, it serves as a precursor in the

manufacturing of the fungicide Boscalid and derivatives of the antihistamine (R)-Cetirizine. This

technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and

MS) for 4'-Chlorobiphenyl-2-carbaldehyde, outlines standard experimental protocols for

these analyses, and presents a general workflow for its synthesis and characterization. This

document is intended for researchers, scientists, and professionals in the field of drug

development and chemical synthesis.

Predicted Spectroscopic Data
While direct experimental spectra for 4'-Chlorobiphenyl-2-carbaldehyde are not readily

available in public databases, a comprehensive analysis of structurally related compounds

allows for the reliable prediction of its spectroscopic characteristics. The following tables

summarize the expected data.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Chemical Shift (δ,
ppm) Range

Multiplicity Notes

Aldehydic proton (-

CHO)
9.8 - 10.2 Singlet (s)

Highly deshielded

proton, characteristic

of aldehydes.

Aromatic protons (H2',

H6')
7.4 - 7.6 Doublet (d)

Protons on the

chlorine-substituted

phenyl ring, ortho to

the chlorine atom.

Aromatic protons (H3',

H5')
7.3 - 7.5 Doublet (d)

Protons on the

chlorine-substituted

phenyl ring, meta to

the chlorine atom.

Aromatic protons (H3,

H4, H5, H6)
7.2 - 7.8 Multiplet (m)

Protons on the phenyl

ring bearing the

aldehyde group,

exhibiting complex

splitting patterns due

to coupling with each

other.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Carbon Atom
Chemical Shift (δ, ppm)
Range

Notes

Carbonyl carbon (C=O) 190 - 195

Characteristic chemical shift

for an aldehydic carbonyl

carbon.

Quaternary carbon (C1) 140 - 145

Carbon atom of the biphenyl

linkage on the aldehyde-

substituted ring.

Quaternary carbon (C1') 138 - 142

Carbon atom of the biphenyl

linkage on the chlorine-

substituted ring.

Quaternary carbon (C4') 133 - 137
Carbon atom bearing the

chlorine atom.

Aromatic CH carbons 125 - 135
Chemical shifts for the

protonated aromatic carbons.

Quaternary carbon (C2) 130 - 135
Carbon atom bearing the

aldehyde group.

Table 3: Predicted IR Spectroscopic Data
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Functional Group
Wavenumber
(cm⁻¹) Range

Intensity Notes

C=O stretch

(aldehyde)
1690 - 1715 Strong

Characteristic

absorption for an

aromatic aldehyde.

C-H stretch

(aldehyde)

2810 - 2850 and 2710

- 2750
Medium to Weak

Fermi resonance

doublet, characteristic

for the aldehydic C-H

bond.

C=C stretch

(aromatic)
1450 - 1600 Medium to Strong

Multiple bands

indicating the aromatic

nature of the

compound.

C-H bend (aromatic) 690 - 900 Strong

Out-of-plane bending

vibrations, indicative

of substitution

patterns.

C-Cl stretch 1000 - 1100 Medium to Strong

Characteristic

absorption for the

carbon-chlorine bond.

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Ion Notes

216/218 [M]⁺

Molecular ion peak, showing

the characteristic 3:1 isotopic

pattern for a single chlorine

atom.

215/217 [M-H]⁺
Loss of a hydrogen atom from

the molecular ion.

187/189 [M-CHO]⁺ Loss of the formyl radical.

152 [M-CHO-Cl]⁺
Subsequent loss of a chlorine

radical.

139 [C₁₁H₇]⁺
Further fragmentation of the

biphenyl backbone.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for 4'-
Chlorobiphenyl-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz

or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically

used as an internal standard (0 ppm).

¹H NMR Acquisition:

A standard pulse sequence (e.g., zg30) is used.

The spectral width is set to approximately 12-15 ppm.
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A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-

noise ratio.

Data is processed with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence (e.g., zgpg30) is employed to obtain singlets for all

carbon atoms.

The spectral width is set to approximately 220-250 ppm.

A larger number of scans (e.g., 1024 or more) is required due to the low natural

abundance of the ¹³C isotope.

Data processing is similar to that for ¹H NMR.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry

potassium bromide (KBr) and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

on the ATR crystal.

Data Acquisition:

A background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded.

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise

ratio.
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Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent

(e.g., dichloromethane, methanol).

Data Acquisition (Electron Ionization - EI):

The sample is introduced into the ion source, typically heated to ensure volatilization.

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer

(e.g., quadrupole, time-of-flight).

The detector records the abundance of each ion.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent

spectroscopic characterization of a chemical intermediate like 4'-Chlorobiphenyl-2-
carbaldehyde.
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Confirmed Structure of
4'-Chlorobiphenyl-2-carbaldehyde
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To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 4'-
Chlorobiphenyl-2-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b042730#spectroscopic-data-for-4-
chlorobiphenyl-2-carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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